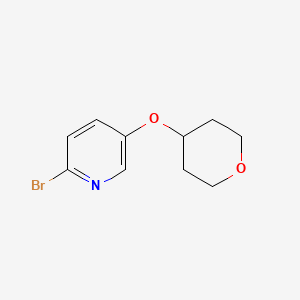

2-Bromo-5-(oxan-4-yloxy)pyridine

Description

Significance of Pyridine (B92270) Derivatives in Organic Synthesis and Materials Science

Pyridine, a six-membered aromatic heterocycle containing one nitrogen atom, is a ubiquitous scaffold in chemical science. researchgate.net Its derivatives are fundamental building blocks in organic synthesis, providing chemists with a stable yet reactive platform for constructing intricate molecular architectures. chemicalbook.com The pyridine ring is a key component in a vast number of FDA-approved drugs and biologically active compounds, highlighting its importance as a pharmacophore in medicinal chemistry. a2bchem.comnih.govnih.govekb.eg Pyridine-containing drugs are used to treat a wide range of diseases, including cancer, bacterial infections, and neurological disorders. a2bchem.comnih.govekb.eg

Beyond pharmaceuticals, pyridine derivatives are integral to materials science. The unique electronic properties of the pyridine ring allow for the creation of conjugated systems, polymers, and coordination complexes with tunable optical and electronic characteristics. These materials are utilized in the development of organic light-emitting diodes (OLEDs), solar cells, and chemical sensors. The ability to functionalize the pyridine ring at various positions allows for precise control over the final material's properties.

Overview of Brominated Pyridine Scaffolds in Chemical Transformations

The introduction of a bromine atom onto the pyridine ring, creating a brominated pyridine scaffold, significantly enhances its synthetic utility. The bromine atom serves as an excellent leaving group and a reactive handle for a multitude of chemical transformations, most notably in transition metal-catalyzed cross-coupling reactions. Reactions such as the Suzuki-Miyaura, Heck, and Sonogashira couplings allow for the formation of new carbon-carbon and carbon-heteroatom bonds at the site of bromination.

This reactivity is particularly pronounced at the 2-position of the pyridine ring. The electronegative nitrogen atom influences the electron distribution within the ring, making the C2 and C4 positions susceptible to nucleophilic attack, while electrophilic substitution tends to occur at the C3 position. This predictable reactivity allows chemists to selectively functionalize the pyridine core. Brominated pyridines are therefore crucial intermediates for synthesizing highly substituted and complex pyridine-based molecules for applications ranging from drug discovery to materials science.

Structural Context of the Oxane Moiety in Heterocyclic Chemistry

The oxane ring, also known as tetrahydropyran (B127337), is a saturated six-membered heterocycle containing one oxygen atom. In medicinal chemistry, the oxane moiety is recognized as a valuable structural motif. Unlike its aromatic counterpart, pyran, the oxane ring is conformationally flexible and non-planar.

Incorporating an oxane group into a molecule can favorably influence its physicochemical properties. It can improve aqueous solubility, a critical factor for drug bioavailability, and enhance metabolic stability by blocking potential sites of metabolism. The oxane ring is considered a bioisostere for other groups like gem-dimethyl or carbonyl groups, allowing chemists to modify a molecule's properties while retaining its essential binding characteristics. Its presence can also affect the basicity of nearby functional groups and provide steric bulk without significantly increasing lipophilicity.

Research Scope and Objectives for 2-Bromo-5-(oxan-4-yloxy)pyridine

The specific structure of this compound makes it a targeted building block for the synthesis of complex molecules, particularly in the pharmaceutical industry. The primary research objective for employing this compound is to leverage its distinct functionalities in a controlled, stepwise manner.

The synthesis of this compound itself is a key step in accessing more complex derivatives. A common synthetic route involves the etherification of 2-bromo-5-hydroxypyridine (B120221) with tetrahydro-4H-pyran-4-ol. One documented method utilizes a Mitsunobu reaction, a powerful tool for forming carbon-oxygen bonds.

| Reactants | Reagents | Solvent | Yield |

|---|---|---|---|

| 2-Bromo-5-hydroxypyridine, Tetrahydro-4H-pyran-4-ol | Diisopropyl azodicarboxylate (DIAD), Triphenylphosphine | Tetrahydrofuran (THF) | 68% |

Once synthesized, the compound serves as a versatile intermediate. The bromine atom at the 2-position is primed for cross-coupling reactions, allowing for the introduction of various aryl, heteroaryl, or alkyl groups. The pyridine nitrogen can act as a hydrogen bond acceptor or a site for coordination, while the oxane moiety helps to ensure favorable pharmacokinetic properties in the final product.

A significant application of this compound is in the synthesis of inhibitors for stearoyl-CoA desaturase (SCD), an enzyme implicated in metabolic diseases. In this context, the compound is used as a scaffold upon which a more complex structure is built. For example, it can be coupled with a boronic acid derivative via a Suzuki-Miyaura reaction to create a new carbon-carbon bond, a critical step in assembling the final inhibitor.

| Reactants | Catalyst / Base | Solvent | Product |

|---|---|---|---|

| This compound, (4-((tert-Butoxycarbonyl)amino)phenyl)boronic acid | Pd(dppf)Cl₂, K₂CO₃ | 1,4-Dioxane / Water | tert-Butyl (4-(5-(oxan-4-yloxy)pyridin-2-yl)phenyl)carbamate |

The research scope is therefore clearly defined: to use this compound as a pre-functionalized building block that allows for the efficient and modular synthesis of complex molecules with potential therapeutic applications. The objectives are to utilize the reliable reactivity of the bromo group for core structure elaboration while benefiting from the property-enhancing effects of the oxane and pyridine moieties.

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-5-(oxan-4-yloxy)pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO2/c11-10-2-1-9(7-12-10)14-8-3-5-13-6-4-8/h1-2,7-8H,3-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUNUNPUTVNVYRH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1OC2=CN=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Bromo 5 Oxan 4 Yloxy Pyridine

Strategies for Constructing the Pyridine (B92270) Nucleus with Bromine Substitution

The formation of the 2-bromopyridine (B144113) scaffold is a critical first step. Several synthetic strategies can be employed, each with its own set of advantages and considerations regarding starting materials, reaction conditions, and regioselectivity.

Direct Bromination Approaches and Regioselectivity Considerations

Direct bromination of the pyridine ring can be a straightforward approach. However, the regioselectivity of this electrophilic substitution is highly dependent on the directing effects of existing substituents and the reaction conditions. For a precursor such as 5-hydroxypyridine, the hydroxyl group is an activating, ortho-, para-directing group. This would favor bromination at the 2- and 6-positions. Achieving selective bromination at the 2-position would require careful control of the reaction conditions and potentially the use of protecting groups to block other reactive sites. The use of N-bromosuccinimide (NBS) is a common method for such brominations. google.comresearchgate.net For instance, the bromination of quinoline (B57606) and its derivatives with NBS in concentrated sulfuric acid leads to substitution in the homocyclic ring. researchgate.net

A mild method for the regioselective C2-bromination of fused azine N-oxides has been developed using tosic anhydride (B1165640) as an activator and tetra-n-butylammonium bromide as the bromide source, which could potentially be adapted. nih.gov Another approach involves the regioselective bromination of 6-hydroxytetrahydroisoquinolines with molecular bromine, affording the 5-bromo derivative in high yield. cornell.edu

Synthesis via Aminopyridine Derivatives and Diazotization

A widely used and reliable method for the synthesis of 2-bromopyridines is the diazotization of 2-aminopyridines, commonly known as the Sandmeyer reaction. This process involves the conversion of the amino group into a diazonium salt, which is then displaced by a bromide ion. orgsyn.orggoogle.com

The Craig method is a notable example, where 2-aminopyridine (B139424) is reacted with hydrobromic acid and bromine to form a perbromide intermediate. google.com This is followed by diazotization with sodium nitrite (B80452) at low temperatures (typically below 0°C) and subsequent treatment with a base like sodium hydroxide (B78521) to yield 2-bromopyridine. orgsyn.orggoogle.comgoogle.com This method is known for its high yields, often in the range of 86-92%. orgsyn.org An improved process based on this technique reports product recovery rates of over 90% with purity exceeding 99%.

An important consideration is the presence of bromine during the diazotization reaction. google.com The use of sulfuric acid in conjunction with hydrobromic acid has been shown to be effective, where sulfuric acid acts as a hydrogen ion source and can replace a portion of the more expensive HBr. google.com

Transition Metal-Catalyzed Pyridine Formation

Transition metal-catalyzed cross-coupling reactions offer a powerful tool for the formation of substituted pyridines. While often used to functionalize an existing pyridine ring, some methods facilitate the construction of the ring itself. Palladium-catalyzed reactions, such as the Suzuki, Negishi, and Stille couplings, are instrumental in forming C-C and C-N bonds. rsc.org For instance, palladium-catalyzed Negishi coupling of 2-bromopyridine with organozinc reagents can produce various substituted pyridines.

Copper-catalyzed reactions, like the Goldberg reaction, are also effective for C-N bond formation. nih.gov This has been demonstrated in the synthesis of 2-alkyl(aryl)aminopyridines from 2-bromopyridine. nih.gov While these examples typically start with a pre-formed 2-bromopyridine, the principles of transition metal catalysis are fundamental to modern synthetic strategies for highly substituted heterocycles.

Multicomponent Reactions and Annulation Strategies

Multicomponent reactions (MCRs) provide an efficient pathway to construct complex molecules like substituted pyridines in a single step from three or more starting materials. whiterose.ac.uktandfonline.comrsc.orgthieme-connect.comrsc.org These reactions are often catalyzed by various agents, including nanocatalysts, and are valued for their atom economy and procedural simplicity. rsc.orgrsc.org

One such strategy involves the [4+2] cycloaddition of 2-azadienes, which can be generated in situ, with a suitable dienophile to form the pyridine ring. whiterose.ac.uk Another approach is the one-pot condensation of aldehydes, malononitrile, and a thiol, catalyzed by a hydrotalcite-lanthanum nanocatalyst, to produce highly substituted pyridines. tandfonline.com While these specific examples may not directly yield 2-bromo-5-hydroxypyridine (B120221), the underlying principles of MCRs offer a versatile platform for the de novo synthesis of polysubstituted pyridines. whiterose.ac.ukrsc.org

Introduction of the Oxan-4-yloxy Moiety

Once the 2-bromo-5-hydroxypyridine core is established, the final step is the introduction of the oxan-4-yloxy group. This is typically achieved through an etherification reaction.

Etherification Reactions at the Pyridine Ring

The formation of the ether linkage between the 5-hydroxy group of the pyridine and the 4-position of the oxane ring is a key transformation. The Williamson ether synthesis is a classic and widely applicable method for this purpose. youtube.comyoutube.comyoutube.com This reaction involves the deprotonation of the hydroxyl group of 2-bromo-5-hydroxypyridine with a suitable base to form a pyridinolate anion. This nucleophilic anion then undergoes an SN2 reaction with a derivative of oxane that has a good leaving group at the 4-position, such as 4-tosyloxane or 4-bromooxane. The acidity of the phenolic hydroxyl group on the pyridine ring (pKa around 10) allows for the use of moderately strong bases like sodium hydroxide. youtube.com

Alternatively, the Mitsunobu reaction provides a powerful method for the conversion of alcohols to ethers under mild conditions. organic-chemistry.org In this case, 2-bromo-5-hydroxypyridine would react with tetrahydro-4H-pyran-4-ol in the presence of a phosphine (B1218219), such as triphenylphosphine, and an azodicarboxylate, like diethyl azodicarboxylate (DEAD). organic-chemistry.org This reaction typically proceeds with a clean inversion of stereochemistry if a chiral center is present. organic-chemistry.org

The choice between these methods would depend on the availability of starting materials, desired reaction conditions, and scalability.

Alkylation and Arylation Strategies

The formation of the ether linkage in 2-Bromo-5-(oxan-4-yloxy)pyridine would most likely be achieved via a nucleophilic substitution reaction, a cornerstone of organic synthesis. The two primary precursors for this transformation would be 2-bromo-5-hydroxypyridine and a derivative of tetrahydropyran-4-ol (oxan-4-ol).

A common and well-established method for this type of etherification is the Williamson ether synthesis . This reaction involves the deprotonation of an alcohol to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide. In the context of synthesizing this compound, this would involve treating 2-bromo-5-hydroxypyridine with a base to form the corresponding pyridinolate. This nucleophile would then react with a tetrahydropyran (B127337) ring bearing a suitable leaving group at the 4-position, such as a bromide, iodide, or a sulfonate ester (e.g., tosylate or mesylate).

Alternatively, the Mitsunobu reaction offers another powerful method for forming the ether bond. This reaction allows for the direct coupling of an alcohol with a pronucleophile (in this case, the hydroxyl group of 2-bromo-5-hydroxypyridine) using a phosphine reagent (typically triphenylphosphine) and an azodicarboxylate (such as diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD). This method often proceeds under mild conditions and with inversion of stereochemistry at the alcohol carbon, although in the case of the symmetrical tetrahydropyran-4-ol, this is not a factor.

Without specific examples from the literature, a representative data table for these strategies cannot be generated. Such a table would typically include entries detailing the specific reactants, base or reagent combination, solvent, reaction temperature, time, and isolated yield of the product.

Convergent and Divergent Synthetic Routes to this compound

In contrast, a divergent synthesis might start from a common precursor that is later elaborated. For example, one could start with 5-hydroxypyridine and introduce the oxanyloxy group first. The resulting 5-(oxan-4-yloxy)pyridine would then undergo bromination. The challenge in this approach lies in controlling the regioselectivity of the bromination, as the pyridine ring can be activated or deactivated by the ether substituent, potentially leading to a mixture of products. Alternatively, starting with 2,5-dibromopyridine, one could selectively substitute the bromine at the 5-position with the oxanyloxy group. This would require careful control of reaction conditions to achieve the desired regioselectivity.

Methodological Advancements and Efficiency in Synthesis

In the broader context of synthetic organic chemistry, there is a continuous drive towards developing more efficient, cost-effective, and environmentally friendly (green) synthetic methods. For a hypothetical synthesis of this compound, advancements could include:

Catalytic Methods: The use of transition metal catalysts could potentially enable the cross-coupling of 2-bromo-5-hydroxypyridine with tetrahydropyran-4-ol directly, avoiding the need to pre-activate the alcohol as a halide or sulfonate.

Flow Chemistry: Performing the synthesis in a continuous flow reactor could offer advantages in terms of safety, scalability, and reaction control, particularly for potentially exothermic reactions.

Green Solvents: Replacing traditional volatile organic solvents with more environmentally benign alternatives, such as ionic liquids or deep eutectic solvents, would reduce the environmental impact of the synthesis.

However, without specific documented syntheses of this compound, any discussion of methodological advancements remains speculative. There is no data to construct a table comparing classical versus modern synthetic approaches for this particular compound in terms of yield, reaction time, or green chemistry metrics.

Chemical Reactivity and Transformational Chemistry of 2 Bromo 5 Oxan 4 Yloxy Pyridine

Reactivity of the Bromine Atom at the 2-Position

The bromine atom at the 2-position of the pyridine (B92270) ring is the primary site of chemical reactivity, enabling a diverse range of synthetic transformations. This reactivity is largely governed by the electron-deficient nature of the pyridine ring, which facilitates reactions that are common for aryl halides.

The bromine atom at the 2-position readily participates in palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the bromopyridine with an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. libretexts.org This method is widely used to introduce new aryl or vinyl substituents at the 2-position of the pyridine ring. researchgate.netresearchgate.net The reaction typically proceeds with high efficiency and tolerates a wide range of functional groups. The general catalytic cycle involves the oxidative addition of the aryl bromide to the palladium(0) catalyst, followed by transmetalation with the boronic acid and reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org

Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a carbon-carbon bond between the 2-bromopyridine (B144113) and a terminal alkyne. wikipedia.org This transformation is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base, such as an amine. wikipedia.orgscirp.org It is a highly effective method for the synthesis of 2-alkynylpyridines. researchgate.netbeilstein-journals.org The reaction can be performed under mild conditions and is compatible with various functional groups. wikipedia.orgsoton.ac.uk

Buchwald-Hartwig Amination: This reaction enables the formation of a carbon-nitrogen bond by coupling the 2-bromopyridine with a primary or secondary amine in the presence of a palladium catalyst and a strong base. researchgate.netwikipedia.org This method provides a direct route to 2-aminopyridine (B139424) derivatives. libretexts.org The choice of phosphine (B1218219) ligand on the palladium catalyst is crucial for the success of the reaction and can influence the scope of the amine coupling partner. wikipedia.orgnih.gov

Table 1: Overview of Cross-Coupling Reactions

| Reaction | Coupling Partner | Catalyst System | Key Bond Formed |

|---|---|---|---|

| Suzuki-Miyaura | Organoboron Reagent | Palladium catalyst and base | C-C (Aryl/Vinyl) |

| Sonogashira | Terminal Alkyne | Palladium catalyst, Copper(I) co-catalyst, and base | C-C (Alkynyl) |

| Buchwald-Hartwig | Amine | Palladium catalyst and base | C-N |

The electron-deficient nature of the pyridine ring, particularly at the positions ortho (2- and 6-) and para (4-) to the nitrogen atom, makes it susceptible to nucleophilic aromatic substitution (SNAr). stackexchange.comechemi.com The bromine atom at the 2-position can be displaced by strong nucleophiles. The stability of the intermediate Meisenheimer complex, where the negative charge is delocalized onto the electronegative nitrogen atom, facilitates this reaction pathway. stackexchange.comresearchgate.net This provides a route to introduce a variety of functional groups, including alkoxides, thiolates, and amines, directly onto the pyridine ring.

The bromine atom at the 2-position can undergo metal-halogen exchange, typically with organolithium or magnesium reagents at low temperatures. znaturforsch.com This reaction generates a 2-pyridyl organometallic species, which can then be trapped with various electrophiles to introduce a wide range of substituents. For instance, reaction with an alkyllithium reagent followed by quenching with an aldehyde or ketone would yield a secondary or tertiary alcohol, respectively. This method offers a complementary approach to cross-coupling reactions for the functionalization of the pyridine ring.

While less common than ionic pathways, the bromine atom can participate in radical reactions. For instance, under certain conditions, homolytic cleavage of the C-Br bond could be initiated, leading to a 2-pyridyl radical. This reactive intermediate could then engage in various radical-mediated transformations. Mechanistically, many of the transformations involving the bromine atom, particularly the palladium-catalyzed cross-coupling reactions, proceed through well-established catalytic cycles involving oxidative addition and reductive elimination steps.

Reactivity of the Pyridine Nitrogen

The nitrogen atom in the pyridine ring possesses a lone pair of electrons, rendering it basic and nucleophilic.

The lone pair of electrons on the pyridine nitrogen allows it to act as a Lewis base and coordinate to various metal centers. This property is fundamental to its role in catalysis, where it can act as a ligand for transition metals. researchgate.net The ability to form stable complexes with metals can influence the reactivity of the entire molecule. For example, coordination to a Lewis acid can further enhance the electrophilicity of the pyridine ring, potentially activating it towards other reactions.

N-Oxidation and Subsequent Transformations

The nitrogen atom of the pyridine ring in 2-Bromo-5-(oxan-4-yloxy)pyridine can be readily oxidized to form the corresponding N-oxide. This transformation significantly alters the electronic properties of the pyridine ring, enhancing its reactivity towards both nucleophilic and electrophilic reagents.

Common oxidizing agents used for the N-oxidation of pyridines include peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), and in-situ generated peracetic acid from hydrogen peroxide and acetic acid. google.comarkat-usa.org For instance, a general method for the oxidation of 2-bromopyridines involves treatment with peracetic acid generated from H₂O₂ and acetic acid, sometimes in the presence of a catalyst like maleic anhydride (B1165640). google.com

The resulting this compound N-oxide is a versatile intermediate. The N-oxide group activates the C2 and C4 positions of the pyridine ring towards nucleophilic attack. arkat-usa.orgresearchgate.netyoutube.com This increased reactivity allows for a variety of subsequent transformations. For example, the N-oxide can be subjected to regioselective bromination at the C2 position by activation with tosic anhydride followed by treatment with a bromide source like tetra-n-butylammonium bromide. nih.gov While not explicitly documented for this specific molecule, such transformations are common for pyridine N-oxides.

| Reaction | Reagents and Conditions | Product | Reference |

| N-Oxidation | H₂O₂ / Acetic Acid, optional catalyst (e.g., maleic anhydride) | This compound N-oxide | google.com |

| C2-Bromination of N-oxide | 1. Tosic Anhydride; 2. Tetra-n-butylammonium bromide | 2,X-Dibromo-5-(oxan-4-yloxy)pyridine N-oxide (position of second Br depends on initial regioselectivity) | nih.gov |

Transformations Involving the Oxane Ring

The oxane (tetrahydropyran) ring in this compound introduces another site for chemical modification, although it is generally more stable than the pyridine ring.

Stability and Cleavage Reactions

The ether linkage connecting the pyridine and oxane rings exhibits stability under basic and neutral conditions. However, it is susceptible to cleavage under strong acidic conditions. masterorganicchemistry.comlibretexts.org The mechanism of this acid-catalyzed cleavage typically involves protonation of the ether oxygen, converting it into a better leaving group. youtube.commasterorganicchemistry.com This is followed by nucleophilic attack of the counter-ion (e.g., iodide or bromide) on one of the adjacent carbon atoms. In the case of this compound, cleavage would likely yield 5-bromo-2-hydroxypyridine (B85227) and a halogenated derivative of tetrahydropyran (B127337). The use of Lewis acids, such as aluminum chloride (AlCl₃), can also effect the cleavage of similar aryl-tetrahydropyranyl ethers. researchgate.net

Ethers are generally resistant to cleavage, requiring harsh conditions, which makes the tetrahydropyranyl group a common protecting group for alcohols in organic synthesis. masterorganicchemistry.com

| Reaction | Reagents and Conditions | Products | Reference |

| Acid-Catalyzed Cleavage | Strong acid (e.g., HI, HBr) | 5-Bromo-2-hydroxypyridine and a halogenated tetrahydropyran derivative | youtube.commasterorganicchemistry.com |

| Lewis Acid-Catalyzed Cleavage | AlCl₃ | 5-Bromo-2-hydroxypyridine and degradation products of dihydropyran | researchgate.net |

Functionalization of the Tetrahydropyran Ring

Direct functionalization of the saturated oxane ring while it is attached to the pyridine moiety is less commonly documented in the literature. However, general methods for the oxidation of saturated heterocyclic rings could potentially be applied. For instance, oxoammonium-catalyzed oxidation has been used to convert N-substituted amines into amides, demonstrating the functionalization of a C-H bond adjacent to a heteroatom in a cyclic system. youtube.com Analogous reactions on the oxane ring of this compound could potentially introduce a carbonyl group at the C3 or C5 position of the oxane ring, though this remains speculative without specific examples.

Regioselectivity and Stereochemical Control in Reactions of this compound

The regioselectivity of reactions involving this compound is largely governed by the electronic nature of the substituted pyridine ring and the reaction conditions. The bromine at the C2 position and the alkoxy group at the C5 position influence the reactivity of the remaining ring carbons.

In nucleophilic aromatic substitution reactions, the bromine atom at the C2 position is a primary site for substitution. Following N-oxidation, the reactivity at the C2 and C4 positions is further enhanced. arkat-usa.orgresearchgate.netyoutube.com The choice of reagents and reaction conditions can be used to direct substitution to a specific position.

Stereochemical control becomes a factor in reactions that involve the chiral center that would be created at C4 of the oxane ring if the substituent pattern were different, or in reactions that introduce new stereocenters. While there is a lack of specific studies on the stereochemical control in reactions of this compound, the principles of stereocontrolled reactions involving oxocarbenium intermediates, which could be formed during cleavage or functionalization of the oxane ring, are well-established. thieme-connect.de The conformation of the oxane ring and the nature of the reagents and catalysts would play a crucial role in determining the stereochemical outcome of any such transformations.

Spectroscopic Characterization and Structural Analysis of 2 Bromo 5 Oxan 4 Yloxy Pyridine

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

¹H NMR and ¹³C NMR Chemical Shifts and Coupling Constants

Detailed experimental ¹H NMR and ¹³C NMR data, including chemical shifts (δ) and coupling constants (J), are essential for confirming the identity and purity of 2-Bromo-5-(oxan-4-yloxy)pyridine. This information would allow for the precise assignment of each hydrogen and carbon atom within the molecule's pyridine (B92270) and oxane rings. At present, no such data has been found in the public domain.

2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), HMBC (Heteronuclear Multiple Bond Correlation), and NOESY (Nuclear Overhauser Effect Spectroscopy) would provide invaluable information on the connectivity and spatial relationships of atoms within the molecule. These analyses are crucial for unambiguous structural assignment. Regrettably, no studies employing these techniques on this compound have been identified.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For this compound, one would expect to observe characteristic bands for the C-Br, C-O, C-N, and aromatic C-H bonds. However, specific IR and Raman spectra for this compound are not available in the reviewed sources.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the exact mass of a compound and, consequently, its elemental composition. Analysis of the fragmentation pattern in the mass spectrum provides further structural information. While the molecular formula of this compound is known to be C₁₀H₁₂BrNO₂, no experimental HRMS data, including precise mass measurements or fragmentation analysis, has been published.

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray crystallography provides the most definitive three-dimensional structure of a molecule in the solid state, revealing bond lengths, bond angles, and intermolecular interactions. There is currently no evidence of any crystallographic studies having been performed on this compound.

Computational Chemistry and Theoretical Studies of 2 Bromo 5 Oxan 4 Yloxy Pyridine

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental properties of 2-Bromo-5-(oxan-4-yloxy)pyridine at the electronic level. These methods provide a robust framework for understanding its structure, stability, and reactivity.

Electronic Structure and Molecular Orbital Analysis

The electronic character of this compound is defined by the interplay of its constituent parts: the electron-withdrawing pyridine (B92270) ring and bromine atom, and the electron-donating oxanyloxy group. DFT calculations are commonly employed to model this complex electronic environment. Functionals like B3LYP are often used for such systems, providing a balance between computational cost and accuracy. mostwiedzy.plmostwiedzy.pl For molecules containing heavy atoms like bromine, basis sets such as the Dunning series (e.g., aug-cc-pVTZ) or those combined with effective core potentials (like LANL2DZ for larger systems) are recommended to achieve reliable results. researchgate.netechemi.com

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining the molecule's reactivity. For this compound, the HOMO is expected to be localized primarily on the electron-rich oxanyloxy group and the oxygen atom, with some contribution from the pyridine ring's π-system. Conversely, the LUMO is anticipated to be centered on the electron-deficient pyridine ring, particularly at the carbon atoms ortho and para to the nitrogen, as well as the carbon atom bonded to the bromine. nih.govresearchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. researchgate.netnih.gov

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution and are used to predict sites for electrophilic and nucleophilic attack. researchgate.netresearchgate.netlibretexts.org For this molecule, negative potential (red/yellow) is expected around the pyridine nitrogen and the ether oxygen, indicating their role as hydrogen bond acceptors or sites for electrophilic attack. Positive potential (blue) would be located around the hydrogen atoms of the pyridine ring, suggesting susceptibility to nucleophilic attack.

Table 1: Calculated Electronic Properties of this compound Calculated using DFT at the B3LYP/6-311++G(d,p) level of theory. Values are hypothetical and for illustrative purposes.

| Property | Value |

|---|---|

| HOMO Energy | -6.45 eV |

| LUMO Energy | -1.23 eV |

| HOMO-LUMO Gap | 5.22 eV |

| Ionization Potential | 6.45 eV |

| Electron Affinity | 1.23 eV |

| Dipole Moment | 2.8 D |

| Electronegativity (χ) | 3.84 eV |

| Chemical Hardness (η) | 2.61 eV |

| Electrophilicity Index (ω) | 2.82 eV |

Energetics of Conformations and Isomers

The conformational flexibility of this compound is primarily due to two factors: the puckering of the oxane ring and the rotation around the C(pyridine)-O and O-C(oxane) bonds. The oxane ring predominantly adopts a chair conformation to minimize steric strain and torsional strain. However, other higher-energy conformations like boat and twist-boat are also possible and can be important in dynamic processes. nih.govnih.gov

Quantum chemical calculations can determine the relative energies of these conformers. The chair conformation is expected to be the global minimum on the potential energy surface. The energy barriers for ring inversion from one chair form to another via boat or twist-boat intermediates can also be calculated. Furthermore, rotation around the ether linkage leads to different spatial arrangements of the pyridine and oxane rings relative to each other. These rotational isomers (rotamers) will have distinct energy levels, which can be quantified through computational scans of the relevant dihedral angles.

Table 2: Relative Energies of Oxane Ring Conformations Hypothetical values based on general principles of conformational analysis.

| Conformation | Relative Energy (kcal/mol) |

|---|---|

| Chair | 0.00 |

| Twist-Boat | 5.5 - 6.0 |

| Boat | 6.5 - 7.0 |

| Half-Chair (Transition State) | 10.0 - 11.0 |

Prediction of Reactivity and Reaction Pathways

Conceptual DFT provides a powerful framework for predicting chemical reactivity through various indices. nih.govresearchgate.netmdpi.com The electrophilicity index (ω) and nucleophilicity index (N) can quantify the molecule's ability to act as an electrophile or nucleophile. Local reactivity descriptors, such as the Fukui functions (f(r)) and Parr functions, can pinpoint the most reactive sites within the molecule for electrophilic, nucleophilic, and radical attacks.

For this compound, the pyridine ring is susceptible to nucleophilic substitution, especially at positions activated by the electron-withdrawing nitrogen atom. The bromine atom is a good leaving group, making the C2 position a prime target for nucleophilic aromatic substitution (SNAr) or for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). acs.orgorganic-chemistry.orgorganic-chemistry.org Theoretical calculations can model the reaction mechanisms for these transformations, identifying transition states and intermediates to determine the most favorable reaction pathways. nih.govrsc.org

Molecular Dynamics Simulations and Conformational Analysis

Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of this compound over time, providing insights into its conformational landscape in various environments. By simulating the molecule's motion in a solvent box (e.g., water or an organic solvent), one can observe how intermolecular interactions influence its shape and flexibility.

Force fields such as AMBER, CHARMM, or OPLS, which are parameterized to reproduce experimental and quantum mechanical data, are used to describe the potential energy of the system. MD simulations can reveal the preferred conformations of the molecule in solution, the timescales of conformational changes (like oxane ring flipping), and the formation of hydrogen bonds between the solvent and the molecule's heteroatoms. Analysis of the MD trajectory can yield information on the distribution of dihedral angles and the root-mean-square deviation (RMSD) of the atomic positions, quantifying the molecule's flexibility.

In Silico Modeling of Molecular Interactions

The structural motifs present in this compound—a substituted pyridine ring—are common in pharmacologically active compounds. nih.govnih.gov This suggests its potential to interact with biological targets such as enzymes or receptors. In silico techniques like molecular docking are used to predict and analyze these potential interactions.

Molecular docking algorithms place the molecule (the ligand) into the binding site of a protein (the receptor) and score the different poses based on their predicted binding affinity. youtube.com This process can identify key interactions, such as hydrogen bonds between the pyridine nitrogen or ether oxygen and amino acid residues, or halogen bonds involving the bromine atom. The results can guide the design of new derivatives with improved binding and potential therapeutic activity. nih.govnih.gov

DFT Studies on Pyridine and Oxane Ring Systems

The computational study of this compound is built upon a foundation of extensive theoretical research on its constituent ring systems.

Pyridine Ring System: DFT studies on pyridine have thoroughly characterized its electronic properties. researchgate.netiiste.org Pyridine is an aromatic, six-membered heterocycle with a C₂ᵥ symmetry. The nitrogen atom introduces a significant dipole moment and alters the electronic distribution of the ring, making it more electron-deficient compared to benzene. This influences its reactivity, rendering it less susceptible to electrophilic substitution and more prone to nucleophilic attack, particularly at the α and γ positions. The nitrogen lone pair also makes pyridine a good ligand for metal ions and a hydrogen bond acceptor. researchgate.net

Oxane Ring System: The conformational analysis of oxane (tetrahydropyran) is a classic topic in theoretical chemistry. DFT and other high-level calculations have confirmed that the chair conformation is the most stable form, significantly lower in energy than the boat and twist-boat conformations. These studies have precisely mapped the potential energy surface for the ring-inversion process, identifying the half-chair and boat forms as transition states and intermediates. The presence of the oxygen heteroatom lowers the symmetry compared to cyclohexane (B81311) and influences the bond lengths and angles within the ring.

Applications of 2 Bromo 5 Oxan 4 Yloxy Pyridine As a Versatile Chemical Building Block and Intermediate

Precursor in the Synthesis of Diverse Heterocyclic Systems

The primary application of 2-Bromo-5-(oxan-4-yloxy)pyridine lies in its role as a precursor for the synthesis of more complex and diverse heterocyclic systems. The presence of the bromo substituent enables its participation in various cross-coupling reactions, which are powerful tools for constructing new chemical entities.

Detailed Research Findings:

Suzuki-Miyaura Coupling: This compound is an ideal substrate for Suzuki-Miyaura cross-coupling reactions. researchgate.net By reacting this compound with a wide range of aryl or heteroaryl boronic acids or their esters in the presence of a palladium catalyst and a base, a new carbon-carbon bond is formed at the 2-position of the pyridine (B92270) ring. nih.gov This methodology allows for the synthesis of a vast library of 2-aryl-5-(oxan-4-yloxy)pyridines. These resulting biaryl structures are common motifs in pharmaceutically active compounds and functional materials. nih.govresearchgate.net The reaction conditions for Suzuki couplings are generally mild and tolerant of various functional groups, making this a highly versatile synthetic route. nih.gov

Buchwald-Hartwig Amination: The bromine atom can be substituted with a variety of nitrogen-based nucleophiles through the Buchwald-Hartwig amination reaction. wikipedia.orgnih.gov This palladium-catalyzed reaction enables the formation of a carbon-nitrogen bond, leading to the synthesis of 2-amino-5-(oxan-4-yloxy)pyridine derivatives. libretexts.org This is a crucial transformation as the aminopyridine scaffold is a key component in many biologically active molecules. researchgate.net The reaction can be performed with a wide array of primary and secondary amines, including anilines, alkylamines, and other heterocyclic amines. nih.gov

Sonogashira Coupling: The synthesis of 2-alkynyl-5-(oxan-4-yloxy)pyridines can be achieved via the Sonogashira coupling of this compound with terminal alkynes. beilstein-journals.org This reaction, typically catalyzed by a combination of palladium and copper complexes, is a reliable method for forming carbon-carbon triple bonds. The resulting alkynylpyridines are valuable intermediates that can undergo further transformations, such as cycloaddition reactions, to generate even more complex heterocyclic systems. ossila.com

Scaffold for Ligand Design in Organometallic Chemistry and Catalysis

The structural framework of this compound makes it an attractive scaffold for the design and synthesis of novel ligands for organometallic chemistry and catalysis. The pyridine nitrogen atom provides a natural coordination site for metal ions.

Detailed Research Findings:

By employing cross-coupling reactions, various coordinating groups can be introduced at the 2-position. For instance, the introduction of another pyridine ring via a Suzuki coupling would lead to a bipyridine-type ligand. ossila.com Similarly, the introduction of phosphine (B1218219) groups or other heteroatoms can be envisioned. The oxanyloxy group at the 5-position can modulate the electronic properties of the pyridine ring, thereby influencing the coordination properties of the resulting ligand and the catalytic activity of its metal complexes. The steric bulk of the oxane ring can also play a role in controlling the stereoselectivity of catalytic reactions. Pyridine-based ligands are integral to a wide range of catalytic applications, including oxidation, reduction, and carbon-carbon bond-forming reactions. nih.gov

Role in the Development of New Organic Methodologies

Substituted bromopyridines like this compound serve as important substrates in the development and optimization of new synthetic methodologies. When researchers develop new catalysts or reaction conditions for cross-coupling reactions, they often test the scope and limitations of their new methods on a variety of substrates, including electronically diverse and sterically hindered halo-pyridines. nih.gov

Detailed Research Findings:

The electronic nature of the pyridine ring, influenced by the nitrogen atom and the oxanyloxy substituent, combined with the steric environment around the bromine atom, makes this compound a representative substrate for evaluating the efficiency and selectivity of new catalytic systems for reactions such as Suzuki, Buchwald-Hartwig, and other palladium-catalyzed transformations. nih.govresearchgate.net The success of a new methodology with this compound would indicate its potential for broader applicability in organic synthesis.

Advanced Materials Science Applications for Pyridine Derivatives

Pyridine-containing compounds are of significant interest in materials science due to their electronic properties and their ability to participate in the formation of extended π-conjugated systems. organic-chemistry.org These materials often exhibit interesting photophysical properties, making them suitable for applications in organic electronics.

Detailed Research Findings:

Through reactions like the Suzuki and Sonogashira couplings, the this compound core can be extended with various aromatic and acetylenic units to create larger conjugated molecules. These resulting materials could potentially be used as components in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or as chemosensors. The pyridine nitrogen can be used to tune the electron-accepting properties of the material, while the oxanyloxy group may enhance solubility and processability, which are crucial factors for the fabrication of organic electronic devices.

Future Perspectives and Emerging Research Avenues for 2 Bromo 5 Oxan 4 Yloxy Pyridine

Development of More Sustainable and Efficient Synthetic Routes

The chemical industry is increasingly shifting towards greener and more sustainable practices, a trend that directly impacts the synthesis of pyridine (B92270) derivatives. rasayanjournal.co.innih.gov Traditional synthetic methods often rely on harsh conditions, hazardous solvents, and produce significant waste. rasayanjournal.co.in The future of synthesizing 2-Bromo-5-(oxan-4-yloxy)pyridine will likely involve the adoption of green chemistry principles to mitigate environmental impact and improve economic feasibility. rasayanjournal.co.inresearchgate.net

Key strategies for a more sustainable synthesis include:

Microwave-Assisted Synthesis: This technique has been shown to accelerate reaction times, increase yields, and lead to purer products in the synthesis of various pyridine derivatives. nih.gov Applying microwave irradiation to the etherification of 2-bromo-5-hydroxypyridine (B120221) with 4-hydroxytetrahydropyran or the initial bromination steps could dramatically reduce energy consumption and reaction times compared to conventional heating methods. nih.gov

Multicomponent Reactions (MCRs): MCRs combine three or more reactants in a single step to form a complex product, embodying principles of atom economy and process efficiency. rasayanjournal.co.in Designing a convergent MCR that assembles the core structure of this compound would represent a significant leap in efficiency. researchgate.net

Green Catalysts and Solvents: Research is focused on replacing hazardous reagents with environmentally benign alternatives. This includes the use of solid-supported catalysts for easier separation and recycling and employing greener solvents like ionic liquids or even solvent-free conditions. rasayanjournal.co.inresearchgate.netroyalsocietypublishing.org For instance, developing a solid-phase synthesis could simplify purification and minimize solvent use.

| Sustainable Synthesis Technique | Potential Advantages for this compound Synthesis | Relevant Findings for Pyridines |

| Microwave-Assisted Synthesis | Shorter reaction times, higher yields, improved purity. nih.gov | Recognized as a green chemistry tool for various organic syntheses. nih.gov |

| Multicomponent Reactions (MCRs) | High synthetic efficiency, atom economy, reduced waste. rasayanjournal.co.in | Eco-friendly method with reduced reaction times and increased yields. nih.gov |

| Green Catalysts | Easier separation, reusability, reduced environmental impact. researchgate.net | Copper ferrite (B1171679) magnetic nanoparticles have been used as reusable catalysts. researchgate.net |

| Solvent-Free Synthesis | Clean reactions, simple separation, good product yields. rasayanjournal.co.inroyalsocietypublishing.org | Offers advantages in efficiency and ease of workup. royalsocietypublishing.org |

Exploration of Novel Reactivity Modalities

The functional groups of this compound—a 2-halopyridine, an ether linkage, and the pyridine ring itself—offer multiple sites for chemical modification. Future research will likely move beyond traditional cross-coupling reactions to explore more innovative transformations.

C-H Bond Functionalization: Direct functionalization of the C-H bonds on the pyridine ring is a powerful strategy for creating complex molecules without the need for pre-functionalized starting materials. researchgate.net Research into regioselective C-H activation of the pyridine core of this compound could open up pathways to novel derivatives. This avoids the need for halogenated precursors in some cases, aligning with greener synthesis goals. researchgate.net

Photoredox and Electrosynthesis: These emerging fields use light or electricity to drive chemical reactions under mild conditions. researchgate.netacs.org Such methods could enable novel couplings and functionalizations of the pyridine ring that are not accessible through traditional thermal methods. For instance, photoredox catalysis could be used to generate a pyridyl radical from the C-Br bond, which could then participate in a variety of carbon-carbon or carbon-heteroatom bond-forming reactions. acs.org

Dual Catalysis: Combining different catalytic systems, such as a transition metal catalyst with a photoredox catalyst, can achieve unique transformations. acs.orgacs.org This approach could be used to perform, for example, a remote functionalization of the oxane ring, guided by the pyridine nitrogen.

The reactivity of the 2-bromo substituent is a key feature. Advances in nickel- and palladium-catalyzed cross-coupling reactions continue to improve the efficiency of forming 2-alkylpyridines and 2-arylpyridines from 2-halopyridines. researchgate.netresearchgate.net

Integration into Flow Chemistry and Automation for Synthesis

Flow chemistry, where reactions are performed in a continuously flowing stream rather than in a batch flask, offers numerous advantages for the synthesis of chemical intermediates. beilstein-journals.orgacs.org

Enhanced Safety and Scalability: Flow reactors allow for precise control over reaction parameters like temperature and pressure, which is particularly beneficial for highly exothermic or potentially hazardous reactions. This control facilitates safer scale-up from laboratory to industrial production. acs.org

Improved Efficiency and Purity: The rapid mixing and superior heat transfer in flow systems can lead to higher yields and selectivities, reducing the formation of byproducts and simplifying purification. beilstein-journals.org The synthesis of pyridine derivatives has been successfully demonstrated in continuous flow reactors, often coupled with microwave heating to further accelerate reactions. beilstein-journals.orgtechnologynetworks.comresearchgate.net The synthesis of this compound could be adapted to a flow process, potentially integrating multiple steps into a single, continuous operation.

Automation: Automated synthesis platforms can rapidly screen reaction conditions and synthesize libraries of related compounds. researchgate.net Integrating the synthesis of this compound derivatives into an automated system would accelerate the discovery of new molecules with desired properties.

| Technology | Key Advantages | Application to this compound |

| Flow Chemistry | Precise control, enhanced safety, scalability, higher yields. beilstein-journals.orgacs.org | Continuous, multi-step synthesis from starting materials. |

| Microwave Flow Reactor | Rapid heating, shorter residence times, process intensification. technologynetworks.comresearchgate.net | Accelerated key reaction steps like etherification or coupling. |

| Automated Synthesis | High-throughput screening, rapid library generation. researchgate.net | Efficient optimization of reaction conditions and synthesis of novel analogues. |

Advanced Spectroscopic and Computational Approaches

A deep understanding of the molecular structure and electronic properties of this compound is crucial for predicting its reactivity and designing new applications.

Advanced NMR Spectroscopy: While standard 1H and 13C NMR are routine, advanced techniques like 2D-NMR (e.g., HSQC, HMBC) are invaluable for unambiguously assigning all signals, especially for more complex derivatives. tjnpr.orgnih.gov These methods provide detailed information about the connectivity of atoms within the molecule.

Computational Chemistry (DFT): Density Functional Theory (DFT) has become a powerful tool in modern chemistry for studying molecular properties. bohrium.comnih.govresearchgate.net DFT calculations can be used to:

Predict Molecular Geometry: Optimize the 3D structure of the molecule. nih.gov

Analyze Electronic Properties: Calculate parameters like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which provide insight into the molecule's reactivity and electronic behavior. tjnpr.orgnih.gov

Simulate Spectra: Predict NMR and IR spectra to aid in the interpretation of experimental data. nih.gov

Model Reaction Mechanisms: Investigate the transition states and energy profiles of potential reactions, helping to guide synthetic efforts. acs.orgnih.gov

Recent studies on other pyridine derivatives have successfully used DFT to understand their geometry and electronic structure, correlating these findings with experimental results. tjnpr.orgresearchgate.netnih.gov Applying these computational methods to this compound will enable a more rational design of new synthetic routes and novel derivatives.

| Parameter | Description | Significance for this compound |

| HOMO/LUMO | Highest Occupied/Lowest Unoccupied Molecular Orbital | Indicates nucleophilic/electrophilic character and electronic transition properties. tjnpr.org |

| Energy Band Gap (ΔE) | Difference in energy between HOMO and LUMO | Relates to chemical reactivity and stability. tjnpr.org |

| Chemical Potential (µ) | Describes the tendency of electrons to escape | Related to the molecule's overall reactivity. tjnpr.org |

| Electronegativity (χ) | Measure of the ability to attract electrons | Helps predict bond polarity and reactivity. tjnpr.org |

By embracing these future perspectives, the scientific community can unlock the full potential of this compound as a versatile building block, paving the way for more efficient, sustainable, and innovative chemical discovery.

Q & A

Q. What are the established synthetic methodologies for preparing 2-Bromo-5-(oxan-4-yloxy)pyridine, and how do reaction conditions influence yield?

Answer: The synthesis of this compound typically involves:

Hydroxyl Group Protection : The 5-hydroxy group on pyridine is protected using a silylating agent (e.g., tert-butyldimethylsilyl chloride) to prevent undesired side reactions during bromination .

Bromination : Electrophilic bromination is performed using reagents like N-bromosuccinimide (NBS) under controlled temperatures (0–25°C) in solvents such as acetonitrile or DMF .

Deprotection : The silyl-protecting group is removed using tetrabutylammonium fluoride (TBAF) to yield the final product.

Q. Critical Factors :

- Solvent choice (polar aprotic solvents like DMF enhance reaction rates) .

- Temperature control to minimize decomposition.

- Catalyst purity (e.g., palladium catalysts for coupling reactions must be free of impurities to avoid side products) .

Q. Which spectroscopic techniques are most effective for characterizing the structure and purity of this compound?

Answer:

- NMR Spectroscopy : H and C NMR confirm substitution patterns (e.g., shifts for bromine and oxan-4-yloxy groups) .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and isotopic patterns (e.g., bromine’s characteristic doublet) .

- X-ray Crystallography : Resolves stereochemistry and bond angles, critical for confirming the oxan-4-yloxy group’s orientation .

- Melting Point and Solubility : Used for preliminary purity checks (e.g., sharp melting points indicate high crystallinity) .

Advanced Research Questions

Q. How can competing side reactions be minimized during cross-coupling reactions involving this compound?

Answer:

- Catalyst Optimization : Use Pd(PPh) or PdCl(dppf) with ligand systems to enhance selectivity in Suzuki-Miyaura couplings .

- Solvent Screening : DMF or THF improves solubility of arylboronic acids, reducing homocoupling byproducts .

- Temperature Control : Reactions at 60–80°C balance reactivity and stability of intermediates .

- Additives : KCO or CsCO as bases improve coupling efficiency by deprotonating boronic acids .

Q. What mechanistic insights explain the reactivity of this compound in nucleophilic aromatic substitution (NAS) reactions?

Answer:

- Electronic Effects : The oxan-4-yloxy group donates electron density via resonance, activating the pyridine ring for NAS at the 2-bromo position .

- Steric Effects : The oxan-4-yloxy group’s chair conformation minimizes steric hindrance, favoring attack by nucleophiles like amines or thiols .

- Solvent Effects : Polar aprotic solvents stabilize transition states, accelerating NAS rates .

Q. What strategies are recommended for resolving contradictions in reported reaction yields or product distributions for derivatives of this compound?

Answer:

- Reproducibility Checks : Replicate reactions under identical conditions (solvent, temperature, catalyst batch) to isolate variables .

- Byproduct Analysis : Use LC-MS or GC-MS to identify minor products (e.g., dehalogenated or dimerized species) .

- Computational Modeling : DFT calculations predict regioselectivity and explain discrepancies in product ratios .

Q. What methodological approaches are employed to assess the biological activity of this compound in neuropharmacological studies?

Answer:

- Receptor Binding Assays : Radioligand displacement studies (e.g., targeting GABA or NMDA receptors) quantify affinity .

- Enzyme Inhibition : Measure IC values against kinases or neurotransmitter synthases using fluorometric assays .

- In Vitro Models : Neuronal cell lines (e.g., SH-SY5Y) assess cytotoxicity and modulation of ion channels via patch-clamp electrophysiology .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.